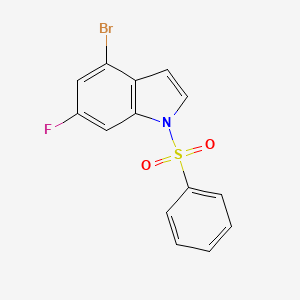

1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-bromo-6-fluoroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFNO2S/c15-13-8-10(16)9-14-12(13)6-7-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEXVNDQUSHRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

Abstract: This technical guide provides a detailed, systematic approach to the complete structure elucidation of the novel chemical entity, 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole (C₁₄H₉BrFNO₂S). Designed for researchers and professionals in drug discovery and chemical development, this document outlines the integrated application of modern analytical techniques. We will explore the synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, ¹⁹F, and two-dimensional correlation spectroscopy (COSY, HSQC, HMBC). The causality behind each experimental choice is explained, and the interpretation of the resulting data is detailed to provide an unambiguous confirmation of the molecular structure. This guide serves as a practical framework for the characterization of complex substituted indole scaffolds.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenated and N-sulfonylated indole derivatives, in particular, are of significant interest due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and cell permeability. The target molecule, this compound, combines several key features: a bromine atom at the 4-position, a fluorine atom at the 6-position, and a benzenesulfonyl group protecting the indole nitrogen. These substitutions are expected to profoundly influence its electronic and steric profile, making a rigorous and unequivocal structure determination paramount for any future development.

This guide will walk through the logical workflow of structure elucidation as if the compound has been newly synthesized, demonstrating how a combination of analytical techniques provides a self-validating system for structural confirmation.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity studies, the initial step is to confirm the molecular formula and identify the key functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

The first piece of evidence required is the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for N-sulfonylated indoles, as the molecule can be readily protonated.

-

Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ is measured with high precision (typically < 5 ppm mass accuracy).

Expected Results and Interpretation

The molecular formula is C₁₄H₉BrFNO₂S. The exact mass is calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O, ³²S). Due to the presence of bromine, a characteristic isotopic pattern will be observed for all bromine-containing ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which results in two peaks of nearly equal intensity separated by 2 Da for any fragment containing a single bromine atom.

| Ion | Calculated Exact Mass (m/z) | Observed Pattern |

| [C₁₄H₉⁷⁹BrFNO₂S + H]⁺ | 353.9625 | M+H peak |

| [C₁₄H₉⁸¹BrFNO₂S + H]⁺ | 355.9604 | M+H+2 peak of similar intensity |

The observation of this isotopic doublet at the predicted high-resolution m/z values provides strong evidence for the elemental composition of the molecule.

Fragmentation Analysis

Collision-Induced Dissociation (CID) of the molecular ion can provide initial structural insights. The benzenesulfonyl-indole bond is often a point of cleavage.

-

Loss of SO₂: A common fragmentation pathway for arylsulfonamides is the elimination of sulfur dioxide (SO₂), which corresponds to a neutral loss of 64 Da[1].

-

Cleavage of the N-S bond: This would lead to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺, m/z 141) and the 4-bromo-6-fluoro-1H-indole radical cation (m/z 213/215).

-

Loss of the benzenesulfonyl group: Cleavage can result in the formation of the 4-bromo-6-fluoro-1H-indolyl cation (m/z 212/214).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2][3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-600 cm⁻¹.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3100-3000 | C-H stretch | Aromatic C-H (indole and benzene rings) |

| ~1600-1450 | C=C stretch | Aromatic ring skeletal vibrations |

| ~1370-1350 | Asymmetric SO₂ stretch | Sulfonyl group (SO₂) |

| ~1190-1170 | Symmetric SO₂ stretch | Sulfonyl group (SO₂) |

| ~1100-1000 | C-F stretch | Aryl-Fluorine bond |

| ~700-500 | C-Br stretch | Aryl-Bromine bond |

The presence of strong absorption bands in the ~1370 cm⁻¹ and ~1190 cm⁻¹ regions is highly diagnostic for the sulfonyl group.[5][6] The absence of a broad N-H stretching band (typically around 3400 cm⁻¹) confirms that the indole nitrogen is substituted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments will be used to map out the carbon-hydrogen framework and establish the precise connectivity of all atoms.

One-Dimensional NMR: Atom-by-Atom Inventory

¹H NMR Spectroscopy

This experiment identifies all the unique proton environments in the molecule and provides information about their neighboring protons through spin-spin coupling.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.8-7.9 | d | 2H | J ≈ 7-8 | H-2', H-6' | Protons ortho to the electron-withdrawing sulfonyl group are deshielded. |

| ~7.6-7.7 | t | 1H | J ≈ 7-8 | H-4' | Proton para to the sulfonyl group. |

| ~7.5-7.6 | t | 2H | J ≈ 7-8 | H-3', H-5' | Protons meta to the sulfonyl group. |

| ~7.45 | d | 1H | J ≈ 3.5 | H-2 | Typical chemical shift for H-2 of an N-sulfonyl indole, coupled to H-3. |

| ~7.35 | dd | 1H | J(H-F) ≈ 9-10, J(H-H) ≈ 2 | H-5 | Coupled to both F at C-6 (larger coupling) and H-7 (smaller coupling). |

| ~7.20 | d | 1H | J(H-F) ≈ 9-10 | H-7 | Coupled to F at C-6. Appears as a doublet due to the fluorine coupling. |

| ~6.70 | d | 1H | J ≈ 3.5 | H-3 | Coupled to H-2. |

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~139 | C-1' | Quaternary carbon of the benzene ring attached to the sulfonyl group. |

| ~135 | C-7a | Indole bridgehead carbon, deshielded by the sulfonyl group. |

| ~134 | C-4' | Para carbon of the benzenesulfonyl group. |

| ~129.5 | C-3', C-5' | Meta carbons of the benzenesulfonyl group. |

| ~127 | C-2', C-6' | Ortho carbons of the benzenesulfonyl group. |

| ~126 (d, ¹JCF ≈ 250 Hz) | C-6 | Carbon directly attached to fluorine, shows a large one-bond C-F coupling. |

| ~125 | C-2 | C-2 of the indole ring. |

| ~122 (d, ³JCF ≈ 8 Hz) | C-4 | Carbon bearing bromine, shows smaller three-bond coupling to fluorine. |

| ~118 (d, ²JCF ≈ 25 Hz) | C-5 | Carbon adjacent to the fluorine-bearing carbon, shows two-bond C-F coupling. |

| ~115 (d, ²JCF ≈ 25 Hz) | C-7 | Carbon adjacent to the fluorine-bearing carbon, shows two-bond C-F coupling. |

| ~114 | C-3a | Indole bridgehead carbon. |

| ~108 | C-3 | C-3 of the indole ring. |

¹⁹F NMR Spectroscopy

This experiment provides direct information about the fluorine environment.[7][8][9]

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -120 | t | J(F-H5) ≈ 9-10, J(F-H7) ≈ 9-10 | F at C-6 |

The fluorine at C-6 is expected to couple to the protons at C-5 and C-7, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants).

Two-Dimensional NMR: Assembling the Pieces

2D NMR experiments are crucial for unambiguously connecting the atoms identified in the 1D spectra.[10]

Workflow for 2D NMR Structure Elucidation

Caption: Workflow for structure elucidation using 2D NMR.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12]

-

Expected Correlations:

-

A cross-peak between H-2 (~7.45 ppm) and H-3 (~6.70 ppm) confirming their adjacency in the pyrrole ring.

-

Cross-peaks connecting the protons on the benzenesulfonyl ring (H-2'/6' with H-3'/5'; H-3'/5' with H-4').

-

A cross-peak between H-5 (~7.35 ppm) and H-7 (~7.20 ppm) is unlikely due to being four bonds apart, but their coupling to the C-6 fluorine establishes their relationship.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[7][8]

-

Expected Correlations: This experiment will definitively link each proton signal to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in the tables above. For example, the proton at ~7.45 ppm will show a correlation to the carbon at ~125 ppm, confirming their assignment as H-2 and C-2, respectively.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is one of the most informative, showing correlations between protons and carbons over two to three bonds. This is critical for connecting different spin systems and identifying quaternary carbons.[13][14]

Key Expected HMBC Correlations for Structure Confirmation

Caption: Key expected HMBC correlations for structural verification.

-

H-2 to C-3a and C-7a: These correlations are crucial for confirming the indole ring system, linking the pyrrole part to the benzene part.

-

H-3 to C-4 and C-3a: Connects H-3 to the bromine-bearing carbon and the bridgehead carbon.

-

H-5 to C-4, C-7, and C-3a: These correlations definitively place H-5 and establish its relationship with the C4-Br and C6-F positions.

-

H-7 to C-5 and C-7a: Confirms the position of H-7 relative to the fluorine and the bridgehead carbon.

-

H-2'/6' to C-1' and C-3'/5': Confirms the substitution pattern on the benzenesulfonyl ring.

-

H-2 or H-7 to S or C-1': A potential long-range correlation across the N-S bond would definitively link the indole and benzenesulfonyl moieties.

Conclusion: A Self-Validating Structural Proof

By systematically applying a suite of modern analytical techniques, a complete and unambiguous structural elucidation of this compound is achieved. The process begins with HRMS to confirm the elemental formula and IR spectroscopy to identify key functional groups. This is followed by a comprehensive NMR analysis. 1D NMR (¹H, ¹³C, ¹⁹F) provides an inventory of all atoms in their respective chemical environments. The structural puzzle is then assembled using 2D NMR: COSY reveals proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC provides the long-range connectivity map that links all the fragments together. Each piece of data corroborates the others, creating a self-validating system that leaves no doubt as to the final, confirmed structure. This methodical approach is essential for ensuring the scientific integrity of data for novel compounds in research and development.

References

- 1. aaqr.org [aaqr.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 8. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]

- 9. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Technical Guide to the Spectroscopic Characterization of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of the novel compound 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this molecule. By examining the influence of the benzenesulfonyl protecting group, as well as the bromo and fluoro substituents on the indole core, this guide offers a robust framework for the identification and structural elucidation of this compound. Detailed methodologies for spectroscopic analysis, predicted data tables, and illustrative diagrams are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a substituted indole derivative of significant interest in synthetic and medicinal chemistry. The indole scaffold is a ubiquitous pharmacophore present in numerous natural products and pharmaceutical agents.[1] The addition of a benzenesulfonyl group at the N1 position serves as a common protecting group and can modulate the electronic properties of the indole ring. The presence of bromine and fluorine atoms at the C4 and C6 positions, respectively, further influences the molecule's reactivity, lipophilicity, and potential biological activity. Accurate structural confirmation through spectroscopic methods is paramount for its application in drug discovery and development pipelines.

This guide presents a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in the fundamental principles of spectroscopy and supported by data from analogous structures found in the scientific literature.

Molecular Structure and Key Features:

The structure of this compound, with CAS Number 1001394-95-1, is presented below.[2] Its molecular formula is C₁₄H₉BrFNO₂S, yielding a molecular weight of 354.19 g/mol .[3][4]

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a standard solvent like CDCl₃ is expected to show distinct signals for the protons on the indole core and the benzenesulfonyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 7.8 - 8.0 | d | ~ 8.0 | 2H (ortho-H of PhSO₂) | Deshielded by the adjacent sulfonyl group. |

| ~ 7.5 - 7.7 | t | ~ 7.5 | 1H (para-H of PhSO₂) | Typical region for para protons of a phenylsulfonyl group. |

| ~ 7.4 - 7.6 | t | ~ 7.8 | 2H (meta-H of PhSO₂) | Shielded relative to ortho protons. |

| ~ 7.5 | d | ~ 3.5 | 1H (H-2) | Deshielded by the N-sulfonyl group and adjacent to the nitrogen atom. |

| ~ 7.3 | d | ~ 9.0 | 1H (H-7) | Coupled to the fluorine at C6. |

| ~ 7.1 | d | ~ 3.5 | 1H (H-3) | Coupled to H-2. |

| ~ 6.9 | d | ~ 9.0 | 1H (H-5) | Coupled to the fluorine at C6. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024-4096 to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 (d, ¹JCF ≈ 240 Hz) | C-6 | Directly attached to the highly electronegative fluorine atom. |

| ~ 139 | C (ipso-C of PhSO₂) | Quaternary carbon of the phenylsulfonyl group. |

| ~ 135 | C-7a | Indole ring fusion carbon. |

| ~ 134 | C (para-C of PhSO₂) | Para carbon of the phenylsulfonyl group. |

| ~ 129 | C (meta-C of PhSO₂) | Meta carbons of the phenylsulfonyl group. |

| ~ 127 | C (ortho-C of PhSO₂) | Ortho carbons of the phenylsulfonyl group. |

| ~ 126 | C-2 | Deshielded due to attachment to nitrogen and the sulfonyl group. |

| ~ 125 | C-3a | Indole ring fusion carbon. |

| ~ 120 (d, ³JCF ≈ 8 Hz) | C-5 | Influenced by the fluorine at C-6. |

| ~ 115 (d, ²JCF ≈ 25 Hz) | C-7 | Influenced by the fluorine at C-6. |

| ~ 110 | C-3 | Typical chemical shift for the C-3 of an N-sulfonylated indole. |

| ~ 105 (d, ²JCF ≈ 25 Hz) | C-4 | Attached to bromine and influenced by fluorine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Medium | C-H stretching (aromatic) | Characteristic of C-H bonds in the indole and phenyl rings. |

| ~ 1600-1450 | Strong | C=C stretching (aromatic) | Vibrations of the carbon-carbon double bonds in the aromatic rings. |

| ~ 1370-1340 | Strong | Asymmetric SO₂ stretching | Characteristic strong absorption for sulfonyl groups. |

| ~ 1190-1160 | Strong | Symmetric SO₂ stretching | Another characteristic strong absorption for sulfonyl groups. |

| ~ 1100-1000 | Strong | C-F stretching | Strong absorption due to the highly polar C-F bond. |

| ~ 800-600 | Medium-Strong | C-Br stretching | Characteristic absorption for a carbon-bromine bond. |

| ~ 750-700 | Strong | C-H bending (aromatic) | Out-of-plane bending vibrations of the aromatic C-H bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) system.

-

Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Detection: Positive ion mode is typically used.

Predicted Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 353 and 355 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for this compound under electron ionization.

Interpretation of Key Fragments:

-

m/z 212/214: Loss of the benzenesulfonyl radical (C₆H₅SO₂) results in the 4-bromo-6-fluoro-1H-indole radical cation. The 1:1 isotopic pattern confirms the presence of bromine in this fragment.

-

m/z 274: Loss of a bromine radical from the molecular ion.

-

m/z 289/291: Loss of sulfur dioxide (SO₂) from the molecular ion.

-

m/z 77: The presence of the phenyl cation is a common fragment from the benzenesulfonyl group.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and comparison with related structures, offers a comprehensive framework for the structural characterization of this compound. The provided experimental protocols serve as a starting point for researchers to obtain and confirm the spectroscopic properties of this molecule. This information is crucial for ensuring the identity and purity of this compound in its application within drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of 4-bromo-6-fluoro-1H-indole: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-bromo-6-fluoro-1H-indole in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, are of significant interest as they serve as versatile intermediates for the synthesis of complex molecular architectures. The strategic incorporation of fluorine and bromine into the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2] 4-bromo-6-fluoro-1H-indole (CAS No. 885520-70-7) is a key building block in the development of various therapeutic agents, including PI3 kinase inhibitors.[1] This guide provides a detailed exploration of the primary synthetic routes to this important molecule, with a focus on the selection of starting materials and the rationale behind the chosen experimental conditions.

Synthetic Strategies: A Comparative Overview

Several classical and modern indole syntheses can be adapted for the preparation of 4-bromo-6-fluoro-1H-indole. The choice of a particular method often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The most prominent and practical approaches include the Leimgruber-Batcho, Bartoli, and Larock indole syntheses.

The Leimgruber-Batcho Indole Synthesis: A Reliable and High-Yielding Route

The Leimgruber-Batcho synthesis is a highly effective method for the preparation of 4,7-disubstituted indoles, offering mild reaction conditions, operational simplicity, and generally high yields.[1][3] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to furnish the indole ring.[3]

Starting Material: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

The key starting material for the Leimgruber-Batcho synthesis of 4-bromo-6-fluoro-1H-indole is 1-bromo-5-fluoro-2-methyl-3-nitrobenzene . This substituted ortho-nitrotoluene can be prepared from commercially available 4-fluoro-2-nitrotoluene.

Synthesis of 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene:

The synthesis involves the bromination of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in the presence of sulfuric acid and trifluoroacetic acid.[4]

| Reactant | Reagent/Solvent | Key Conditions | Purpose |

| 4-fluoro-2-nitrotoluene | N-bromosuccinimide (NBS) | Room temperature, 16 hours | Brominating agent for electrophilic aromatic substitution. |

| Trifluoroacetic acid | Solvent | Provides a polar, acidic medium to facilitate the reaction. | |

| Sulfuric acid | Catalyst | Increases the electrophilicity of the brominating species. |

Experimental Protocol for 4-bromo-6-fluoro-1H-indole via Leimgruber-Batcho Synthesis

Step 1: Enamine Formation

The first step involves the condensation of 1-bromo-5-fluoro-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a reactive enamine intermediate.[1][5] The use of pyrrolidine often leads to a more reactive reagent compared to relying on the N,N-dimethyl enamine alone.[3]

Step 2: Reductive Cyclization

The enamine intermediate is then subjected to reductive cyclization to yield the final indole product. A common and effective method for this reduction is the use of Raney nickel with hydrazine hydrate.[1][5] The hydrazine hydrate decomposes in the presence of Raney nickel to generate hydrogen in situ, which reduces the nitro group to an amine. The resulting aminoenamine then undergoes spontaneous cyclization and elimination of pyrrolidine to form the aromatic indole ring.[3]

| Step | Starting Material | Reagents/Catalyst | Solvent | Temperature | Time | Yield |

| 1 | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine | Dioxane | 100 °C | Not specified | Quantitative (crude) |

| 2 | 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine | Raney nickel, Hydrazine monohydrate | Methanol:THF (1:1) | 0 °C to Room Temp. | 5 hours | 37% |

Detailed Protocol: [5]

-

Enamine Formation: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (7.49 g, 31.8 mmol) is dissolved in dioxane (40 mL). To this solution, N,N-dimethylformamide dimethyl acetal (21.0 mL, 158 mmol) and pyrrolidine (2.6 mL, 31.1 mmol) are added sequentially. The reaction mixture is heated to 100 °C. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure to afford the crude enamine intermediate, 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine, as a dark red residue (assumed quantitative yield).

-

Reductive Cyclization: The crude enamine (10.0 g, 31.7 mmol) is dissolved in a 1:1 mixture of methanol and tetrahydrofuran (150 mL). The solution is cooled to 0 °C, and Raney nickel (suspended in 15 mL of water) is added. Hydrazine monohydrate (2.3 mL, 47.4 mmol) is then added slowly. The mixture is stirred at room temperature for 5 hours. After the reaction is complete, the mixture is filtered through diatomaceous earth, and the filter cake is washed with ethyl acetate. The combined filtrates are concentrated under reduced pressure to give the crude product. The final product, 4-bromo-6-fluoro-1H-indole, is obtained as a light-colored oil after purification by column chromatography (2.57 g, 37% yield).

Causality Behind Experimental Choices:

-

Pyrrolidine in Enamine Formation: The use of pyrrolidine accelerates the formation of the enamine intermediate by forming a more reactive enamine compared to the one derived from dimethylamine (from DMF-DMA).[3]

-

Raney Nickel and Hydrazine Hydrate: This combination provides a convenient and effective method for the in situ generation of hydrogen for the reduction of the nitro group under relatively mild conditions.[3]

Workflow for Leimgruber-Batcho Synthesis:

Caption: Leimgruber-Batcho synthesis workflow.

The Bartoli Indole Synthesis: A Convergent Approach

The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6][7] The reaction is particularly effective when the ortho-substituent is sterically bulky, as this facilitates the key[7][7]-sigmatropic rearrangement in the reaction mechanism.[6][8]

Proposed Starting Material for 4-bromo-6-fluoro-1H-indole

To synthesize 4-bromo-6-fluoro-1H-indole via the Bartoli method, a suitable starting material would be 1,3-dibromo-5-fluoro-2-nitrobenzene . The bromine atom ortho to the nitro group would facilitate the reaction, and the second bromine atom at the desired position would remain in the final product.

General Principles and Mechanism

The Bartoli synthesis typically requires three equivalents of the vinyl Grignard reagent.[6] The proposed mechanism involves the following key steps:[8][9]

-

The first equivalent of the vinyl Grignard reagent attacks the nitro group, leading to the formation of a nitrosoarene intermediate.

-

A second equivalent of the Grignard reagent adds to the nitroso group.

-

A[7][7]-sigmatropic rearrangement occurs, which is facilitated by the ortho-substituent.

-

Intramolecular cyclization and subsequent rearomatization lead to the indole ring.

-

The third equivalent of the Grignard reagent is involved in the final steps of the reaction sequence.

General Reaction Scheme for Bartoli Indole Synthesis:

Caption: Generalized Bartoli indole synthesis.

Dobbs Modification: Expanding the Scope

A significant modification to the Bartoli synthesis, developed by Adrian Dobbs, utilizes an ortho-bromine as a directing group that can be subsequently removed by radical dehalogenation using tributyltin hydride and AIBN.[10] This allows for the synthesis of indoles that are unsubstituted at the 7-position. This approach could potentially be adapted to synthesize 4-bromo-6-fluoro-1H-indole from a starting material like 1,3-dibromo-5-fluoro-2-nitrobenzene, where the ortho-bromo directing group is removed in a subsequent step.

The Larock Indole Synthesis: A Palladium-Catalyzed Annulation

The Larock indole synthesis is a versatile and powerful method for the preparation of 2,3-disubstituted indoles via a palladium-catalyzed heteroannulation of an ortho-haloaniline and a disubstituted alkyne.[11][12] While the original protocol often utilized ortho-iodoanilines, recent modifications have enabled the use of more readily available and cost-effective ortho-bromoanilines.[11][12]

Proposed Starting Material for 4-bromo-6-fluoro-1H-indole

For the synthesis of 4-bromo-6-fluoro-1H-indole, the key starting material would be 2,4-dibromo-6-fluoroaniline . The bromine at the 2-position would serve as the handle for the palladium-catalyzed cyclization, while the bromine at the 4-position and the fluorine at the 6-position would be incorporated into the final product.

General Reaction Conditions and Mechanism

The Larock indole synthesis typically involves the following components:[11]

-

Ortho-haloaniline: 2,4-dibromo-6-fluoroaniline in this case.

-

Alkyne: A suitable alkyne to form the pyrrole ring of the indole. For an unsubstituted indole at the 2- and 3-positions, a protected acetylene equivalent would be required, followed by a deprotection step.

-

Palladium Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor.

-

Ligand: Electron-donating phosphine ligands are often employed to facilitate the oxidative addition of the ortho-bromoaniline to the palladium center.[12]

-

Base: A base such as sodium or potassium carbonate is required.

The catalytic cycle is believed to proceed through oxidative addition of the ortho-haloaniline to the Pd(0) complex, followed by alkyne coordination and insertion, intramolecular cyclization, and reductive elimination to regenerate the Pd(0) catalyst and yield the indole product.[11]

Generalized Larock Indole Synthesis Workflow:

Caption: Key components of the Larock indole synthesis.

Conclusion

The synthesis of 4-bromo-6-fluoro-1H-indole can be effectively achieved through several established methods. The Leimgruber-Batcho synthesis stands out as a well-documented and reliable route with a detailed experimental protocol available for this specific target molecule. The Bartoli and Larock indole syntheses offer powerful and convergent alternatives, although their application to 4-bromo-6-fluoro-1H-indole would require further optimization of starting materials and reaction conditions. The choice of the most appropriate synthetic strategy will ultimately be guided by factors such as the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this valuable heterocyclic building block.

References

- 1. Page loading... [guidechem.com]

- 2. 2-BROMO-6-FLUOROANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine Substitution in Enhancing Indole Ring Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. However, its inherent susceptibility to metabolic degradation and potential for off-target interactions often limits its therapeutic efficacy. The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful tactic to overcome these limitations. This guide provides a comprehensive analysis of the multifaceted roles of fluorine substitution in modulating the stability of the indole ring. We will delve into the fundamental electronic and steric effects of fluorine, its profound impact on metabolic stability, and its ability to fine-tune crucial physicochemical properties such as lipophilicity and pKa. Furthermore, this guide will explore how fluorine substitution influences binding affinity and conformational preferences, ultimately shaping the pharmacokinetic and pharmacodynamic profiles of indole-based drug candidates. Through a synthesis of established principles, experimental evidence, and practical protocols, this document aims to equip researchers with the knowledge to rationally design and develop more stable and effective indole-based therapeutics.

Introduction: The Indole Moiety and the Rise of Fluorine in Drug Design

The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, present in a wide array of biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile pharmacophore. However, the indole ring is often metabolically labile, particularly susceptible to oxidation by cytochrome P450 (CYP) enzymes.[1][3] This metabolic vulnerability can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites.

The introduction of fluorine into drug candidates has become a mainstream strategy in modern medicinal chemistry to address such challenges.[4][5] Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom.[2] The unique properties of fluorine, including its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (Pauling scale: 3.98), and the strength of the carbon-fluorine (C-F) bond, allow it to exert profound effects on a molecule's physicochemical and pharmacological properties with minimal steric perturbation.[3][6]

This guide will provide a detailed exploration of how these properties of fluorine can be strategically harnessed to enhance the stability of the indole ring, thereby improving the drug-like characteristics of indole-containing compounds.

Fundamental Principles: How Fluorine Substitution Modulates Indole Ring Properties

The influence of fluorine on the indole ring stems from a combination of electronic, steric, and conformational effects. Understanding these fundamental principles is crucial for the rational design of fluorinated indole derivatives.

Electronic Effects: The Power of High Electronegativity

Fluorine's extreme electronegativity is the primary driver of its electronic influence. When attached to the indole ring, it exerts a strong electron- Mwithdrawing inductive effect (-I effect).[4] This has several key consequences:

-

Modulation of pKa: Fluorine substitution can significantly decrease the basicity (pKa) of nearby nitrogen atoms. For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was shown to reduce the pKa of the piperidine nitrogen, which in turn had a beneficial impact on oral absorption.[3][7] A lower pKa can improve membrane permeability by increasing the proportion of the neutral, more lipophilic form of the molecule at physiological pH.[3]

-

Alteration of Aromaticity and Reactivity: The electron-withdrawing nature of fluorine can decrease the electron density of the indole ring, making it less susceptible to electrophilic attack, a common mechanism of metabolic oxidation.[2] However, this can also influence the reactivity of the ring in synthetic transformations.

-

Dipole Moment Modification: The introduction of a highly polar C-F bond alters the molecule's overall dipole moment. This can influence solubility and interactions with biological targets.[3]

Metabolic Stability: Blocking the "Soft Spots"

One of the most significant advantages of fluorinating the indole ring is the enhancement of metabolic stability.[1][3][5] The C-F bond is considerably stronger and more resistant to enzymatic cleavage than a C-H bond.[3]

-

Blocking Cytochrome P450 Oxidation: A primary route of indole metabolism is hydroxylation, catalyzed by CYP enzymes. Strategically placing a fluorine atom at a metabolically vulnerable position—a "soft spot"—can effectively block this oxidative pathway.[1][4] This leads to a longer in vivo half-life and improved bioavailability.[3][4] For example, replacing a hydrogen with a fluorine on an aromatic ring is a well-established strategy to significantly slow down oxidative metabolism.[1]

-

Preventing Reactive Metabolite Formation: In some cases, metabolic oxidation of aromatic rings can lead to the formation of reactive metabolites like quinones or quinone imines.[8][9] By blocking the initial oxidation step, fluorination can prevent the formation of these potentially toxic species.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of fluorinated indole derivatives.

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

-

Test compound (fluorinated indole derivative)

-

Positive control compound (e.g., a known rapidly metabolized indole)

-

Liver microsomes (human, rat, or other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (for quenching and analysis)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the test compound or positive control to the pre-warmed microsome mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching the Reaction:

-

Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Self-Validation: The inclusion of a positive control with a known metabolic profile validates the activity of the microsomal preparation and the experimental setup. The zero-time-point sample serves as a baseline for the initial concentration of the test compound.

Lipophilicity and Membrane Permeability: A Delicate Balance

The effect of fluorine on lipophilicity (logP) is complex and context-dependent.[4] While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in lipophilicity.[4]

-

Increased Lipophilicity: Generally, replacing a hydrogen atom with a fluorine atom increases the lipophilicity of a molecule.[3][6] This can enhance membrane permeability and absorption.[4][10]

-

Context-Dependent Effects: The magnitude of the change in logP depends on the position of the fluorine atom and the overall electronic environment of the indole ring.[11][12] For example, the presence of other electron-donating or withdrawing groups can influence the lipophilic contribution of fluorine.[11]

-

Potential for Excessive Lipophilicity: While increased lipophilicity can be beneficial, excessive lipophilicity can lead to poor aqueous solubility and increased susceptibility to efflux transporters.[4]

| Substitution Pattern | Change in logP (Approximate) | Reference |

| H to F on an aromatic ring | +0.1 to +0.5 | [4] |

| CH3 to CF3 | +0.5 to +1.0 | [4] |

| OH to F | Variable, often a decrease | [12] |

Table 1: General Effects of Fluorine Substitution on Lipophilicity (logP)

Visualization: Impact of Fluorine on Indole Physicochemical Properties

Caption: Fluorine's core properties drive key changes in indole derivatives.

Advanced Concepts: Fine-Tuning Binding Affinity and Conformation

Beyond improving metabolic stability, fluorine substitution can be a powerful tool to enhance the binding affinity and selectivity of indole-based ligands for their biological targets.

Fluorine as a Hydrogen Bond Acceptor

The ability of fluorine to act as a hydrogen bond acceptor has been a topic of debate, but there is growing evidence for its involvement in weak to moderate hydrogen bonds, particularly in the hydrophobic environment of a protein's binding pocket.[13][14][15][16]

-

C-H···F Interactions: Fluorine can participate in non-classical C-H···F hydrogen bonds with amino acid residues in the target protein.[17] While individually weak, these interactions can collectively contribute to binding affinity.

-

Solvent Shielding: In the relatively non-polar environment of a binding site, shielded from competing water molecules, the role of fluorine as a hydrogen bond acceptor can become more significant.[15]

Conformational Control

The steric and electronic properties of fluorine can influence the conformational preferences of the indole ring and its substituents. This can be exploited to "lock" a molecule into its bioactive conformation, thereby increasing its potency.[4][10]

-

Gauche Effect: The C-F bond can favor a gauche alignment with adjacent C-H or C-C bonds, which can stabilize specific rotamers.

-

Ring Puckering: In non-aromatic rings attached to the indole nucleus, gem-difluorination can induce specific ring puckering, which can optimize the presentation of pharmacophoric elements for binding.[4]

Visualization: Fluorine-Mediated Protein-Ligand Interactions

Caption: Fluorine can engage in multiple weak interactions within a binding site.

Synthetic Strategies for Fluorinated Indoles

The synthesis of fluorinated indoles can be achieved through various methods, broadly categorized into early-stage and late-stage fluorination.

Early-Stage Fluorination: Building from Fluorinated Precursors

This approach involves introducing fluorine atoms into the starting materials before the construction of the indole ring. This is often a reliable method for accessing specific fluorinated isomers.

Late-Stage Fluorination: Modifying the Indole Core

Late-stage fluorination involves the direct introduction of fluorine onto a pre-formed indole scaffold. This is particularly valuable for structure-activity relationship (SAR) studies, as it allows for the rapid generation of a library of fluorinated analogs from a common intermediate.

-

Electrophilic Fluorinating Reagents: Reagents such as Selectfluor® are commonly used for the direct fluorination of electron-rich indole rings.[18] For example, treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture can yield 3-fluorooxindoles.[18]

-

Nucleophilic Fluorination: This approach is less common for direct indole fluorination but can be used in multi-step sequences.

Experimental Protocol: Electrophilic Fluorination of an Indole Derivative using Selectfluor®

Objective: To synthesize a 3-fluorooxindole from a 3-substituted indole.

Materials:

-

3-substituted indole starting material

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the 3-substituted indole (1 equivalent) in a 1:1 mixture of acetonitrile and water.

-

Stir the solution at room temperature.

-

-

Addition of Fluorinating Reagent:

-

Add Selectfluor® (3 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-fluorooxindole.

-

-

Characterization:

-

Confirm the structure of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

-

Self-Validation: The progress of the reaction should be carefully monitored by TLC to avoid the formation of byproducts. The final product's identity and purity must be rigorously confirmed by spectroscopic methods, with ¹⁹F NMR being particularly crucial for verifying the successful incorporation of fluorine.

Potential Downsides and Considerations

While highly beneficial, fluorine substitution is not a panacea and can sometimes introduce liabilities.

-

Chemical Instability: In certain electronic contexts, a C-F bond can be surprisingly labile. For instance, 6-difluoromethylindole has been shown to undergo defluorination in aqueous buffer at physiological pH.[8][9] The stability of fluorinated indoles, particularly those with mono- and difluoromethyl groups, should be carefully evaluated.[8][9]

-

Metabolic Defluorination: Although less common than C-H oxidation, enzymatic defluorination can occur, releasing fluoride ions and potentially leading to the formation of reactive metabolites.[8][9]

-

Unpredictable Effects on Potency: While often enhancing binding, fluorine substitution can also be detrimental to activity if it introduces a steric clash or disrupts a critical interaction in the binding pocket.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole ring is a well-established and powerful strategy for enhancing chemical and metabolic stability, modulating physicochemical properties, and improving the overall drug-like characteristics of indole-based compounds. A thorough understanding of the fundamental principles governing the effects of fluorine, from its strong inductive influence to its subtle role in protein-ligand interactions, is paramount for its successful application.

As synthetic methodologies for late-stage fluorination continue to advance, the ability to rapidly and selectively introduce fluorine into complex indole scaffolds will further empower medicinal chemists. The future of fluorinated indole drug design will likely involve a more nuanced, data-driven approach, combining computational modeling to predict the effects of fluorination with sophisticated analytical techniques to experimentally validate stability and pharmacological activity. By leveraging the unique properties of this "small magic bullet atom," researchers can continue to unlock the full therapeutic potential of the versatile indole scaffold.[19]

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Weak Intermolecular Hydrogen Bonds with Fluorine: Detection and Implications for Enzymatic/Chemical Reactions, Chemical Properties, and Ligand/Protein Fluorine NMR Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorine as a Hydrogen-Bond Acceptor - ChemistryViews [chemistryviews.org]

- 16. Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Privileged Indole Scaffold and the Necessity of Protection

An In-Depth Technical Guide: The Benzenesulfonyl Group as a Protecting Strategy for Indoles

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of bioactive molecules, from the neurotransmitter serotonin to anti-cancer agents.[1] However, the very reactivity that makes the indole ring a valuable pharmacophore also presents significant challenges during multi-step synthesis. The N-H proton of the indole is weakly acidic and the nitrogen atom is nucleophilic, making it susceptible to undesired reactions such as alkylation, acylation, or decomposition under various synthetic conditions.[2]

To overcome these hurdles, chemists employ protecting group strategies to temporarily mask the indole nitrogen, thereby preventing side reactions and enabling precise chemical transformations elsewhere in the molecule. Among the arsenal of available protecting groups, the benzenesulfonyl (Bs or SO₂Ph) group stands out for its robustness, its profound electronic influence on the indole ring's reactivity, and its reliable, albeit sometimes strenuous, removal. This guide provides a comprehensive overview of the benzenesulfonyl group in indole chemistry, detailing its introduction, stability, reactivity profile, and cleavage, intended for researchers and professionals in drug development and chemical synthesis.

Part 1: Installation of the Benzenesulfonyl Group

The protection of an indole nitrogen as its N-benzenesulfonyl derivative is a straightforward and high-yielding process, typically proceeding via nucleophilic substitution.

Causality of the Experimental Approach

The reaction hinges on enhancing the nucleophilicity of the indole nitrogen. While the nitrogen atom is inherently nucleophilic, its reactivity is significantly increased upon deprotonation to form the indolide anion. Strong bases are employed for this purpose. The choice of base and solvent is critical and is often dictated by the solubility of the indole substrate and the desired reaction temperature. Sodium hydride (NaH), a strong, non-nucleophilic base, is commonly used to irreversibly deprotonate the indole in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). The resulting indolide anion then readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the stable N-S bond.[3]

Visualization: Mechanism of N-Sulfonylation

Caption: General workflow for the protection of an indole nitrogen.

Experimental Protocol: General Procedure for N-Benzenesulfonylation

This protocol is a representative, self-validating system based on established chemical principles.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indole substrate (1.0 equivalent).

-

Solvation: Dissolve the indole in a suitable anhydrous solvent (e.g., DMF or THF) to a concentration of approximately 0.2-0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The reaction is stirred at 0 °C for 30-60 minutes to ensure complete formation of the indolide anion.

-

Sulfonylation: Add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. Causality Note: Dropwise addition prevents a rapid exotherm. The reaction is typically allowed to warm to room temperature and stirred for 2-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction & Wash: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N-benzenesulfonyl indole.

Data Presentation: Typical N-Protection Conditions

| Substrate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Indole | NaH (1.2) | DMF | 0 to RT | 4 | ~95 |

| 5-Bromoindole | KOtBu (1.1) | THF | 0 to RT | 3 | ~92 |

| 2-Methylindole | NaH (1.2) | DMF | 0 to RT | 6 | ~90 |

| 3-Acetylindole | Pyridine (excess) | CH₂Cl₂ | RT | 12 | ~85 |

Part 2: Stability and Electronic Influence

The benzenesulfonyl group is prized for its high stability, but its most significant contribution is the profound alteration of the indole ring's electronic properties.

Expertise & Experience: Understanding the Electronic Impact

The N-sulfonyl group is a powerful electron-withdrawing group. This has two major consequences:

-

Ring Deactivation: It significantly reduces the electron density of the pyrrole ring, making the indole less susceptible to electrophilic attack, which typically occurs at the C3 position. This deactivation provides stability against many acids and mild oxidizing agents that would otherwise degrade an unprotected indole.[4]

-

Increased Acidity of C2-Proton: The inductive withdrawal of electron density acidifies the proton at the C2 position. This change in reactivity is a cornerstone of its utility. It allows for regioselective deprotonation at C2 using strong organolithium bases (e.g., n-BuLi or t-BuLi), forming a C2-lithiated intermediate that can be quenched with a wide range of electrophiles. This provides a reliable method for C2-functionalization, a transformation that is difficult to achieve on an unprotected indole.[3]

Visualization: Directing C2-Lithiation

Caption: N-sulfonyl group directing regioselective C2-functionalization.

Part 3: Cleavage of the Benzenesulfonyl Group

The removal of the benzenesulfonyl group is the final and often most challenging step. The stability of the N-S bond necessitates forcing conditions, which requires careful planning to ensure compatibility with other functional groups in the molecule.

Trustworthiness: Validated Deprotection Protocols

Several methods have been established for the cleavage of N-sulfonyl groups. The choice of method depends critically on the substrate's tolerance to strong bases or reducing agents.

1. Base-Catalyzed Hydrolysis

-

Mechanism: This method involves nucleophilic attack of a strong base, such as hydroxide, on the electrophilic sulfur atom, leading to the cleavage of the N-S bond. It is often performed in a protic solvent at elevated temperatures.

-

Protocol:

-

Dissolve the N-benzenesulfonyl indole (1.0 equiv) in a mixture of methanol or THF and water.

-

Add a large excess of a strong base, such as potassium hydroxide (KOH, 10-20 equiv).

-

Heat the mixture to reflux for 4-24 hours, monitoring by TLC.

-

After cooling, neutralize the mixture with aqueous acid (e.g., 1M HCl).

-

Extract the product with an organic solvent, wash, dry, and purify.

-

2. Reductive Cleavage

-

Mechanism: Strong reducing agents can effect the cleavage of the N-S bond. Reagents like lithium aluminum hydride (LiAlH₄) or sodium amalgam are effective.[1] Milder, modern methods using photoactivated electron donors have also been developed.[5]

-

Protocol (using LiAlH₄):

-

Dissolve the N-benzenesulfonyl indole (1.0 equiv) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

-

Cool the solution to 0 °C and add LiAlH₄ (2-4 equiv) portion-wise.

-

Allow the reaction to warm to room temperature or gently reflux for 2-12 hours.

-

Cool to 0 °C and quench sequentially by the slow, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

-

Filter the resulting solids, wash with solvent, and concentrate the filtrate to obtain the crude product for purification.

-

3. Other Methods

Milder conditions involving magnesium in methanol or cesium carbonate in a mixture of methanol and THF have also been reported, offering alternatives for sensitive substrates.[6] Electrochemical methods provide a modern, reagent-free approach to cleavage under mild conditions.[7]

Data Presentation: Comparison of Deprotection Conditions

| Method | Reagent(s) | Solvent | Temp (°C) | Key Features |

| Basic Hydrolysis | KOH or NaOH (excess) | MeOH/H₂O | Reflux | Common, but harsh; not suitable for base-labile groups. |

| Reductive | LiAlH₄ | THF | RT to Reflux | Effective, but reduces many other functional groups (esters, ketones, etc.). |

| Reductive | Mg / MeOH | MeOH | Reflux | Milder than LiAlH₄; tolerates some functional groups. |

| Mild Base | Cs₂CO₃ | MeOH/THF | Reflux | Good for substrates sensitive to strong hydroxide.[6] |

| Electrochemical | - | DMF, MeCN | RT | Very mild, avoids harsh reagents, but requires specific equipment.[7] |

Conclusion

The benzenesulfonyl group is a powerful and reliable tool in the synthetic chemist's arsenal for indole protection. Its key advantages are its stability under a wide range of conditions and its ability to completely redirect the reactivity of the indole ring, enabling selective C2-functionalization. While its removal can require harsh conditions, a variety of protocols are available to suit the needs of the target molecule. For drug development professionals and researchers engaged in complex synthesis, a thorough understanding of the causality behind the application and removal of the benzenesulfonyl group is essential for strategic and successful molecular construction.

References

- 1. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Physical and Chemical Stability of 1-(Benzenesulfonyl)-4-bromo-6-fluoro-1H-indole: A Methodological and Predictive Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the physical and chemical stability of 1-(benzenesulfonyl)-4-bromo-6-fluoro-1H-indole (CAS: 1001394-95-1), a halogenated N-sulfonylindole derivative of interest in pharmaceutical development and organic synthesis.[1][2][3][4][5] Given the critical role of stability in determining the shelf-life, storage conditions, and formulation strategy for active pharmaceutical ingredients (APIs), this document outlines a series of protocols and predictive analyses. We delve into forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, as mandated by ICH guidelines.[6][7] Furthermore, this guide details methodologies for assessing physical stability, with a focus on hygroscopicity. The narrative is grounded in established principles of chemical degradation for related structures, such as sulfonamides and indoles, to propose likely degradation pathways and inform the development of a robust, stability-indicating analytical method.[8][9][10][11] This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of complex heterocyclic molecules.

Introduction and Molecular Overview

This compound is a complex heterocyclic compound featuring an indole core, a common motif in biologically active molecules.[12] The indole nitrogen is protected by a benzenesulfonyl group, a modification often used to modulate electronic properties and reactivity. The presence of two halogen atoms, bromine and fluorine, further influences the molecule's physicochemical properties, including its lipophilicity and metabolic stability.[13]

Understanding the intrinsic stability of such a molecule is paramount in the pharmaceutical industry.[6][14] Stability studies are not merely a regulatory requirement but a fundamental scientific investigation that informs critical decisions throughout the drug development lifecycle, including:

-

Formulation Development: Identifying liabilities helps in selecting appropriate excipients to protect the API.[14]

-

Packaging and Storage: Data from stability studies dictate the required packaging (e.g., light-resistant, moisture-proof) and define appropriate storage conditions.[6][15]

-

Shelf-Life Determination: Stability data are essential for establishing the re-test period for a drug substance or the shelf-life for a drug product.[7]

-

Analytical Method Validation: Forced degradation studies are crucial for developing and validating stability-indicating analytical methods capable of separating the intact API from its degradation products.[16]

This guide provides the scientific rationale and detailed protocols for a comprehensive stability assessment of this compound.

Physicochemical Properties

A summary of the key identifiers and properties for the target molecule is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 1001394-95-1 | [1][3][5] |

| Molecular Formula | C₁₄H₉BrFNO₂S | [1][3][5] |

| Molecular Weight | 354.19 g/mol | [3][5] |

| Canonical SMILES | O=S(=O)(C1=CC=CC=C1)N1C=CC2=C(Br)C=C(F)C=C21 | [1] |

| Appearance | Assumed to be a solid at room temperature | N/A |

Physical Stability Assessment

The physical properties of an API can significantly impact its chemical stability, manufacturability, and bioavailability. The absorption of moisture, for instance, can induce chemical degradation or trigger changes in the solid-state form.[15][][18]

Hygroscopicity Evaluation

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[18] This property is critical, as water can act as a plasticizer, lowering the glass transition temperature of amorphous materials, or as a reactant in hydrolytic degradation pathways.[15][19]

This protocol outlines a standard procedure for classifying the hygroscopicity of the compound.[20]

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a pre-weighed GSA sample pan.

-

Initial Drying: Dry the sample in the GSA instrument under a stream of dry nitrogen at 40 °C until a stable weight is achieved. This establishes the anhydrous baseline.

-

Sorption Phase: Expose the sample to increasing steps of relative humidity (RH), typically from 10% to 90% RH in 10% increments, at a constant temperature of 25 °C.

-

Equilibration: At each RH step, allow the sample to equilibrate until the rate of weight change is negligible (e.g., <0.01% over 5 minutes). Record the equilibrium weight.

-

Data Analysis: Calculate the percentage of moisture sorbed at each RH step relative to the initial dry weight.

-

Classification: Classify the material based on the percentage weight gain at a specified RH (e.g., 80% RH) according to pharmacopeial standards.

| Hygroscopicity Classification | % Weight Gain after 24h at 80% RH / 25 °C |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Causality Behind Experimental Choices: GSA is chosen over static methods (desiccators) because it provides dynamic, high-resolution data on moisture sorption and desorption, allowing for a more precise understanding of the material's interaction with water vapor.[15] The initial drying step is crucial to remove surface water and establish an accurate baseline for calculation.[20]

Chemical Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is the cornerstone of chemical stability evaluation.[6][14] By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways, characterize degradation products, and establish the intrinsic stability of the molecule.[16][21] These studies are fundamental to the development of stability-indicating analytical methods.[7]

The general workflow for a forced degradation study is depicted below.

Caption: A generalized workflow for conducting forced degradation studies.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals.[6][21] For this compound, the most probable site of hydrolytic attack is the nitrogen-sulfur (N-S) bond of the sulfonamide group. Sulfonamides can exhibit pH-dependent stability.[8][9][22][23]

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl.

-

Alkaline: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH.

-

Neutral: Mix 1 mL of stock solution with 9 mL of purified water.

-

-

Incubation: Store the stressed samples at an elevated temperature (e.g., 60 °C) or room temperature, alongside a control solution (API in the dissolution solvent). Monitor at appropriate time points (e.g., 2, 6, 12, 24 hours).

-

Sample Quenching: Before analysis, withdraw an aliquot and neutralize it. For the acidic sample, add an equivalent amount of 0.1 N NaOH, and for the alkaline sample, add an equivalent of 0.1 N HCl. This step is critical to halt the degradation reaction.[21]

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

Expected Outcome: Significant degradation is anticipated under both acidic and basic conditions. The primary degradation product is likely to be 4-bromo-6-fluoro-1H-indole , resulting from the cleavage of the N-S bond.[10] The rate of degradation may be faster under basic conditions compared to acidic conditions, a common characteristic for some sulfonamides.[8]

Oxidative Stability

Oxidation can be initiated by atmospheric oxygen or residual peroxides. The indole ring, being electron-rich, is susceptible to oxidation, particularly at the C3 position.[11]

-

Stress Condition: Prepare a sample solution of the API at 1.0 mg/mL in a mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store the sample at room temperature, protected from light, and monitor at various time points.

-

Analysis: Analyze directly by HPLC. No quenching step is typically required, but dilution may be necessary.

Expected Outcome: The indole nucleus is the likely target of oxidation. Potential products could include hydroxylated species or the corresponding 3-oxindole derivative.[11]

Photostability

Many drug substances are sensitive to light, which can provide the energy to initiate photochemical degradation reactions.[24][25] The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.[24][26][27][28]

-

Sample Preparation: Place a thin layer of the solid API powder in a chemically inert, transparent container. Prepare a solution of the API (e.g., 0.1 mg/mL) in a suitable solvent.

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Exposure: Expose the samples to a light source that provides a standardized output of both visible and ultraviolet light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter, as per ICH Q1B.[25]

-

Analysis: Analyze the exposed and dark control samples by HPLC. Compare the chromatograms to identify any photodegradants.

Expected Outcome: Aromatic halides and electron-rich systems can be susceptible to photodegradation. Degradation may involve complex radical pathways or rearrangements. Any significant degradation necessitates the use of light-resistant packaging.[25]

Thermal Stability

Thermal degradation studies assess the impact of heat on the drug substance in the solid state. This is important for understanding stability during manufacturing processes (e.g., drying, milling) and long-term storage.[7]

-

Sample Preparation: Place a sufficient amount of the solid API in a vial.

-

Incubation: Store the vial in a calibrated oven at an elevated temperature (e.g., 80 °C). A parallel sample should be stored under controlled humidity conditions (e.g., 80 °C / 75% RH) to evaluate the combined effect of heat and moisture.

-

Analysis: At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Expected Outcome: Halogenated organic compounds can undergo thermal decomposition, though this often requires very high temperatures.[29][30][31][32] Under typical pharmaceutical stress conditions (e.g., 80°C), the molecule is expected to be relatively stable unless it has a low melting point or is physically unstable.

Proposed Degradation Pathway and Analytical Strategy

A robust analytical method is essential to accurately quantify the API and its degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.[33][34][35][36]

Caption: Predicted major degradation pathways for the target molecule.

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can resolve the parent peak from all potential degradation product peaks and any process-related impurities.

| Parameter | Recommended Starting Conditions | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately nonpolar molecules like indoles.[34] |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides an acidic pH to ensure sharp peaks for ionizable compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Elution | Gradient (e.g., 20% to 90% B over 30 min) | Necessary to elute both the parent compound and potentially more polar degradation products within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |